N-(3-morpholinopropyl)-2-nitro-4-((trifluoromethyl)sulfonyl)aniline
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Overview
Description
N-(3-Morpholinopropyl)-2-nitro-4-((trifluoromethyl)sulfonyl)aniline: is a complex organic compound characterized by its morpholine and trifluoromethylsulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Morpholinopropyl)-2-nitro-4-((trifluoromethyl)sulfonyl)aniline typically involves multiple steps, starting with the nitration of aniline derivatives followed by the introduction of the morpholine and trifluoromethylsulfonyl groups. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow chemistry and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of nitroso derivatives and carboxylic acids.
Reduction: Production of amines and hydroxylamines.
Substitution: Introduction of various functional groups, leading to derivatives with different chemical properties.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can serve as a probe in biological studies to understand cellular processes and interactions.
Industry: Utilized in the production of advanced materials and chemicals with unique properties.
Mechanism of Action
The mechanism by which N-(3-Morpholinopropyl)-2-nitro-4-((trifluoromethyl)sulfonyl)aniline exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the context of its use and the specific biological system involved.
Comparison with Similar Compounds
N-(3-Morpholinopropyl) Gefitinib-D8
3-Morpholinopropylamine
N-Aminopropylmorpholine
Uniqueness: N-(3-Morpholinopropyl)-2-nitro-4-((trifluoromethyl)sulfonyl)aniline stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-2-nitro-4-(trifluoromethylsulfonyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N3O5S/c15-14(16,17)26(23,24)11-2-3-12(13(10-11)20(21)22)18-4-1-5-19-6-8-25-9-7-19/h2-3,10,18H,1,4-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUSKKRMESORHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC2=C(C=C(C=C2)S(=O)(=O)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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